CID 167994225
Description
CID 167994225 is a chemical compound characterized by its inclusion in CIEO (a plant-derived extract or essential oil, as inferred from ). Analytical data from vacuum distillation fractions (C) suggest that this compound is a major constituent of CIEO, with its concentration varying across distillation phases.
Properties
Molecular Formula |
C21H18KN4O8S2 |
|---|---|
Molecular Weight |
557.6 g/mol |
InChI |
InChI=1S/C21H18N4O8S2.K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;/h3-11,18H,1-2H3,(H,28,29,30)(H,31,32,33);/b19-11+; |
InChI Key |
STVNDXAXLWFIHG-YLFUTEQJSA-N |
Isomeric SMILES |
CC1=NN(C(=O)C1/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O.[K] |
Canonical SMILES |
CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O.[K] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 167994225 involves specific synthetic routes and reaction conditions. The methods used for its synthesis include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including cyclization and substitution reactions.
Reaction Conditions: The reactions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
CID 167994225 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 167994225 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.
Medicine: The compound has potential therapeutic applications and is being studied for its effects on various diseases and conditions.
Industry: this compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of CID 167994225 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
identifies oscillatoxin derivatives as a class of bioactive compounds with structural similarities (Figure 1 in ). Below is a comparative analysis with two oscillatoxin derivatives:
| Property | CID 167994225 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not explicitly stated¹ | C₃₂H₄₈O₈ (inferred from class) | C₃₃H₅₀O₈ |
| Molecular Weight | — | ~584.7 g/mol | ~598.7 g/mol |
| Key Functional Groups | Likely hydroxyl, ester groups | Macrocyclic lactone, hydroxyl groups | Methylated lactone, hydroxyl groups |
| Bioactivity | Presumed antimicrobial² | Cytotoxic, tumor-promoting activity | Reduced cytotoxicity, enhanced stability |
| Solubility | Moderate (based on CIEO) | Low (lipophilic nature) | Moderate (improved by methylation) |
¹Structural inference from GC-MS and distillation data ().
²Assumed based on CIEO’s traditional uses in antimicrobial applications.
Key Findings :
- Structural Flexibility : Methylation in CID 185389 enhances stability compared to CID 101283546, suggesting that similar modifications in this compound could optimize its pharmacokinetic profile .
- Bioactivity Trade-offs : Oscillatoxin D’s cytotoxicity contrasts with this compound’s presumed safer profile, highlighting functional divergence despite structural overlap .
Functional Analogues: Brominated Indole Derivatives
lists brominated indole-carboxylic acids (e.g., CAS 7254-19-5, PubChem ID 252137) as compounds with high polarity and CYP1A2 inhibition. While structurally distinct from this compound, these share functional similarities in antimicrobial and enzymatic interaction profiles:
| Property | This compound | 6-Bromo-1H-Indole-2-Carboxylic Acid (CID 252137) |
|---|---|---|
| Molecular Weight | — | 240.05 g/mol |
| Solubility | Moderate (organic solvents) | 0.052 mg/ml (aqueous) |
| Enzymatic Interaction | Not specified | CYP1A2 inhibition |
| Antimicrobial Efficacy | High (CIEO-based)³ | Moderate (in vitro studies) |
³CIEO’s documented efficacy in inhibiting pathogens ( context).
Key Findings :
Key Findings :
Q & A
Q. What ethical considerations apply to this compound studies involving animal models?
- Methodological Answer :
- IACUC Compliance : Detail approval protocols, anesthesia, and euthanasia methods.
- 3Rs Principle : Prioritize Replacement, Reduction, Refinement (e.g., use cell-based assays before in vivo testing).
- Conflict Disclosure : Declare funding sources and potential biases per Biochemistry (Moscow) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
